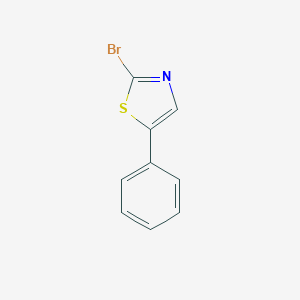

2-Bromo-5-phenylthiazole

Description

The exact mass of the compound 2-Bromo-5-phenylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-phenylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-phenylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKKZVBNEAECJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444076 | |

| Record name | 2-Bromo-5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133311-51-0 | |

| Record name | 2-Bromo-5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-phenylthiazole (CAS: 133311-51-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-phenylthiazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic combination of a reactive bromine atom and a phenylthiazole core, a scaffold present in numerous bioactive compounds, makes it a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and key applications of 2-Bromo-5-phenylthiazole, with a particular focus on its role in the development of antifungal agents targeting lanosterol 14α-demethylase (CYP51).

Physicochemical Properties

2-Bromo-5-phenylthiazole is a yellow to brown solid at room temperature. Its core molecular structure consists of a thiazole ring brominated at the 2-position and substituted with a phenyl group at the 5-position.

| Property | Value | Reference |

| CAS Number | 133311-51-0 | [1][2] |

| Molecular Formula | C₉H₆BrNS | [2] |

| Molecular Weight | 240.12 g/mol | [1][2] |

| Boiling Point | 330.536 °C at 760 mmHg (Predicted) | [2] |

| Appearance | Yellow to brown solid | General Knowledge |

| Storage | 2-8°C, Inert Atmosphere | General Knowledge |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons of the phenyl group: δ 7.0–8.5 ppm. Thiazole ring proton: δ 6.5–7.5 ppm.[1] |

| ¹³C NMR | Phenyl group carbons: δ 115-161 ppm. Thiazole ring carbons: Signals characteristic of the heterocyclic core. |

| IR Spectroscopy | C-Br stretch: 550–600 cm⁻¹. C=N stretch (thiazole ring): ~1600 cm⁻¹.[1] |

| Mass Spectrometry | Molecular ion peaks at m/z 240 and 242 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation may involve the loss of Br, S, or cleavage of the phenyl group.[1] |

Synthesis of 2-Bromo-5-phenylthiazole

Several synthetic routes to 2-Bromo-5-phenylthiazole have been established, offering flexibility in terms of starting materials and reaction conditions. The key methods include direct bromination of 5-phenylthiazole, a Sandmeyer-type reaction from 2-amino-5-phenylthiazole, and transition metal-catalyzed cross-coupling reactions.

General Synthesis Workflow

General synthetic routes to 2-Bromo-5-phenylthiazole.

Experimental Protocols

Protocol 1: Direct Bromination of 5-Phenylthiazole

This method involves the electrophilic substitution of bromine onto the 5-phenylthiazole ring. The use of copper(II) bromide offers a milder and more selective alternative to molecular bromine.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenylthiazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Reagent Addition: Add copper(II) bromide (CuBr₂, 1.1-1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-5-phenylthiazole.

Protocol 2: Sandmeyer-type Reaction from 2-Amino-5-phenylthiazole

This route converts a 2-amino group on the thiazole ring to a bromo substituent via a diazonium salt intermediate.[1]

-

Diazotization: Dissolve 2-amino-5-phenylthiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic amount) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0-5 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Use in Suzuki Cross-Coupling Reactions

The bromine atom at the 2-position of 2-Bromo-5-phenylthiazole serves as a reactive handle for forming new carbon-carbon bonds via palladium-catalyzed Suzuki coupling.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-5-phenylthiazole (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery: Targeting Fungal CYP51

Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory effects. 2-Bromo-5-phenylthiazole is a key intermediate in the synthesis of novel compounds targeting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.

The Ergosterol Biosynthesis Pathway and CYP51 Inhibition

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol from lanosterol is a multi-step process, with the demethylation of lanosterol at the 14α-position being a critical step catalyzed by the cytochrome P450 enzyme, CYP51. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption is the primary mechanism of action for azole antifungal drugs.

Inhibition of the fungal ergosterol biosynthesis pathway by a phenylthiazole derivative.

Conclusion

2-Bromo-5-phenylthiazole is a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for the development of novel therapeutic agents. The ability to readily functionalize the 2-position via cross-coupling reactions, combined with the inherent biological relevance of the phenylthiazole scaffold, ensures its continued importance in the quest for new and improved drugs, especially in the fight against fungal infections. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in leveraging this important chemical entity in their scientific endeavors.

References

Synthesis of 2-Bromo-5-phenylthiazole from 5-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-phenylthiazole from 5-phenylthiazole, a key transformation in the generation of versatile intermediates for pharmaceutical and agrochemical research. The document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic and experimental workflows.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a bromine atom at the C2 position of the 5-phenylthiazole scaffold provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[3] This guide focuses on the direct bromination of 5-phenylthiazole, a common and effective method for the preparation of 2-bromo-5-phenylthiazole.

Synthetic Approaches

The synthesis of 2-bromo-5-phenylthiazole from 5-phenylthiazole is typically achieved via an electrophilic aromatic substitution reaction. The electron-rich nature of the thiazole ring facilitates substitution, with the C2 position being particularly reactive.[3] Two primary methods are commonly employed for this transformation: direct bromination with molecular bromine and a milder approach using copper(II) bromide.

Direct Bromination with Molecular Bromine (Br₂)

This classic method involves the treatment of 5-phenylthiazole with molecular bromine in a suitable solvent, such as acetic acid or dimethylformamide (DMF).[3][4] The reaction is often performed at reduced temperatures to control its exothermicity and minimize the formation of byproducts.[3]

Bromination with Copper(II) Bromide (CuBr₂)

An alternative and often more selective method utilizes copper(II) bromide as the brominating agent.[3] This approach is considered milder and can provide better control over the reaction, leading to high yields of the desired product with minimal side reactions.[3][5] The reaction is typically carried out by heating 5-phenylthiazole with CuBr₂ in a solvent like acetonitrile.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-bromo-5-phenylthiazole from 5-phenylthiazole using the two primary methods described. Please note that yields can vary depending on the specific reaction conditions and scale.

| Method | Brominating Agent | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| 1 | Molecular Bromine (Br₂) | Acetic Acid | 0-25°C | Several hours to overnight | Good to High |

| 2 | Copper(II) Bromide (CuBr₂) | Acetonitrile | Reflux | Several hours | High |

Experimental Protocols

Method 1: Direct Bromination with Molecular Bromine in Acetic Acid

This protocol is adapted from a general procedure for the bromination of substituted thiazoles.[4]

Materials:

-

5-phenylthiazole

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-phenylthiazole (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto ice water.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium carbonate until the effervescence ceases.

-

If the color of bromine persists, add a saturated aqueous solution of sodium thiosulfate until the color disappears.

-

Extract the aqueous layer with ether (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-bromo-5-phenylthiazole by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Bromination with Copper(II) Bromide in Acetonitrile

This protocol is based on a general and efficient method for the bromination of 2-aminothiazoles, which is applicable to other thiazole derivatives.[6]

Materials:

-

5-phenylthiazole

-

Copper(II) Bromide (CuBr₂)

-

Acetonitrile

-

Water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-phenylthiazole (1 equivalent) in acetonitrile.

-

Add copper(II) bromide (2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature with stirring.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product into ethyl acetate (3x volumes).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual bromine species, followed by a brine wash.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 2-bromo-5-phenylthiazole.

Visualization of Workflows and Pathways

Synthetic Pathway

The following diagram illustrates the direct bromination of 5-phenylthiazole to yield 2-bromo-5-phenylthiazole.

Caption: Synthetic route to 2-bromo-5-phenylthiazole.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis, workup, and purification of 2-bromo-5-phenylthiazole.

Caption: General experimental workflow for the synthesis of 2-bromo-5-phenylthiazole.

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for 2-bromo-5-phenylthiazole are not extensively documented, the broader class of thiazole derivatives is known to exhibit a range of biological activities by interacting with various cellular targets.

Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7] The phenylthiazole moiety is also a key structural feature in antifungal agents that target lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.[1]

The mechanism of action for phenylthiazole derivatives often involves the inhibition of key enzymes.[3] The thiazole ring can participate in π-π stacking interactions with aromatic residues in the active site of a target protein, while the phenyl group can engage in hydrophobic interactions. The bromine atom at the C2 position can form halogen bonds, further stabilizing the binding of the molecule to its biological target and modulating its function.[3]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, 2-bromo-5-phenylthiazole and its derivatives may interact with signaling pathways involved in cell proliferation and survival, such as kinase signaling cascades, or metabolic pathways crucial for pathogens, like the ergosterol biosynthesis pathway.

Caption: Postulated mechanism of action for 2-bromo-5-phenylthiazole derivatives.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

2-Bromo-5-phenylthiazole molecular weight and formula

An In-depth Technical Guide to 2-Bromo-5-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental molecular and physicochemical properties, outlines key synthetic methodologies, and explores its potential biological activities and applications in drug development. As a versatile synthetic intermediate, 2-Bromo-5-phenylthiazole serves as a crucial building block for creating more complex molecules, particularly in the search for new therapeutic agents.[1][2] The information is presented to support research and development efforts within the scientific community.

Molecular and Physicochemical Properties

2-Bromo-5-phenylthiazole is a halogenated heterocyclic compound. The presence of the bromine atom provides a reactive site for various chemical transformations, particularly cross-coupling reactions, making it a valuable intermediate in organic synthesis.[2] Its core structure consists of a thiazole ring substituted with a bromine atom at the 2-position and a phenyl group at the 5-position.

Key Identifiers and Properties

The fundamental properties of 2-Bromo-5-phenylthiazole are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNS | [1][3][4][5] |

| Molecular Weight | 240.12 g/mol | [2][3][4][5] |

| CAS Number | 133311-51-0 | [2][3][5] |

| MDL Number | MFCD11109488 | [1][3] |

| Appearance | White powdery solid (typical) | [6] |

| Purity | ≥96% (typical commercial grade) | [4] |

| Storage | 2-8°C, under inert gas | [1] |

Synthesis and Manufacturing

The synthesis of 2-Bromo-5-phenylthiazole can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. The bromine atom serves as a reactive handle, enabling further molecular diversification.[2]

Key Synthetic Routes

Two primary strategies for the synthesis of 2-Bromo-5-phenylthiazole are:

-

Electrophilic Aromatic Substitution (Direct Bromination) : This is a common method where the electron-rich thiazole ring of 5-phenylthiazole is directly brominated. The C2 position is particularly reactive, facilitating this substitution.[2]

-

Sandmeyer-type Reaction : This alternative route involves converting a 2-amino group on a 2-amino-5-phenylthiazole precursor into a bromo substituent. This is achieved by forming a diazonium salt, which is subsequently displaced by a bromide ion.[2]

The following diagram illustrates a generalized workflow for the direct bromination approach.

Experimental Protocol: Direct Bromination of 5-Phenylthiazole

The following is a generalized experimental protocol based on established electrophilic aromatic substitution methods.[2]

-

Preparation : Dissolve 5-phenylthiazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetic acid, within a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Place the flask in an ice bath to reduce the temperature of the mixture to between 0–5°C. This helps to control the exothermic nature of the reaction and minimize side-product formation.

-

Bromination : Add molecular bromine (Br₂) dropwise to the cooled solution while stirring continuously.

-

Reaction : Allow the reaction to proceed at a low temperature, monitoring its progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching & Extraction : Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product using a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-Bromo-5-phenylthiazole.

Biological Activity and Potential Applications

Thiazole and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[2][7] 2-Bromo-5-phenylthiazole is a key intermediate for synthesizing molecules with potential therapeutic value, particularly in oncology and infectious diseases.[1][8]

Applications in Drug Discovery

-

Antifungal Agents : The phenylthiazole structure is found in approved antifungal drugs like isavuconazole.[6] Compounds derived from this scaffold can act as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.[6][7]

-

Anticancer Agents : The 2-aminothiazole scaffold, which can be synthesized from 2-bromothiazole precursors, is a well-established pharmacophore in oncology.[7][8] For related compounds, inhibition of signaling pathways crucial for tumor growth and survival, such as the VEGF/VEGFR-2 pathway that drives angiogenesis, has been identified as a potential mechanism of action.[9]

-

Antimicrobial Agents : The thiazole nucleus is a fundamental component in the development of various antimicrobial agents.[2][7] The lipophilicity imparted by the phenyl and bromo substituents may enhance the ability of derivative compounds to cross microbial cell membranes.[7]

Example Signaling Pathway: VEGF/VEGFR-2 in Angiogenesis

Derivatives of 2-Bromo-5-phenylthiazole could potentially be designed to target key signaling pathways in cancer, such as the VEGF/VEGFR-2 pathway, which is critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[9]

References

- 1. 2-Bromo-5-phenylthiazole [myskinrecipes.com]

- 2. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]

- 3. CAS 133311-51-0 | 2-Bromo-5-phenyl-thiazole - Synblock [synblock.com]

- 4. cenmed.com [cenmed.com]

- 5. 2-Bromo-5-phenylthiazole | 133311-51-0 [chemicalbook.com]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Bromo-5-phenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Bromo-5-phenylthiazole (CAS No: 133311-51-0). Given the limited availability of direct experimental spectra in public databases, this guide combines predicted spectroscopic data based on analogous compounds with detailed, generalized experimental protocols for its synthesis and characterization.

Molecular Information

| Identifier | Value |

| IUPAC Name | 2-Bromo-5-phenyl-1,3-thiazole |

| CAS Number | 133311-51-0 |

| Molecular Formula | C₉H₆BrNS |

| Molecular Weight | 240.12 g/mol |

| Chemical Structure | S / C=N |

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of 2-Bromo-5-phenylthiazole would exhibit signals corresponding to the protons of the phenyl group and the single proton on the thiazole ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.9 - 8.1 | Doublet | Phenyl protons (ortho to thiazole) |

| ~ 7.3 - 7.5 | Multiplet | Phenyl protons (meta and para) |

| ~ 7.8 | Singlet | Thiazole-H4 proton |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the thiazole and phenyl rings.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | Thiazole C2 (C-Br) |

| ~ 135 - 140 | Thiazole C4 |

| ~ 125 - 130 | Thiazole C5 (C-Ph) |

| ~ 130 - 135 | Phenyl C1 (ipso) |

| ~ 128 - 130 | Phenyl C2, C6 (ortho) |

| ~ 129 - 131 | Phenyl C3, C5 (meta) |

| ~ 127 - 129 | Phenyl C4 (para) |

Mass Spectrometry (MS) Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

| m/z | Interpretation |

| ~ 239/241 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |

| Various | Fragmentation peaks corresponding to the loss of Br, HCN, etc. |

Experimental Protocols

The following sections detail generalized yet comprehensive experimental procedures for the synthesis and spectroscopic characterization of 2-Bromo-5-phenylthiazole.

Synthesis of 2-Bromo-5-phenylthiazole

A common and effective method for the synthesis of 2-Bromo-5-phenylthiazole is the bromination of 5-phenylthiazole.[1] An alternative approach is a Sandmeyer-type reaction from 2-amino-5-phenylthiazole.[1]

Method 1: Direct Bromination of 5-Phenylthiazole

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-phenylthiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Bromination : Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extraction : Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized 2-Bromo-5-phenylthiazole, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument.

2. Mass Spectrometry (MS)

-

Method : A suitable mass spectrometry technique such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used.

-

Analysis : The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

An In-depth Technical Guide to the Hantzsch Condensation for 5-Phenylthiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch condensation reaction for the synthesis of 5-phenylthiazole, a valuable scaffold in medicinal chemistry. This document details the core reaction mechanism, experimental protocols, and relevant quantitative data to facilitate its application in research and drug development.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classical and versatile method for the formation of the thiazole ring system.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1] This synthetic route is highly regarded for its reliability, generally high yields, and the stability of the resulting aromatic thiazole products. The flexibility of the Hantzsch synthesis allows for the introduction of a wide array of substituents onto the thiazole core, making it an indispensable tool in the synthesis of novel compounds with potential pharmacological activities.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

-

S-Alkylation: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. This bimolecular nucleophilic substitution (SN2) reaction forms an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone in an intramolecular cyclization. This step results in the formation of a five-membered hydroxythiazoline intermediate.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate, leading to the formation of the stable, aromatic 5-phenylthiazole ring.

Experimental Protocols

While a specific protocol for 5-phenylthiazole is not extensively detailed in the literature, a general procedure can be adapted from established Hantzsch syntheses of related phenylthiazoles. The following protocols outline conventional and microwave-assisted methods.

Protocol 1: Conventional Synthesis of a 5-Phenylthiazole Derivative

This protocol is a generalized procedure for the synthesis of a 5-phenylthiazole derivative using a conventional heating method. The key starting materials are a 2-halo-1-phenylethanone (e.g., 2-bromo-1-phenylethanone) and a suitable thioamide.

Materials:

-

2-Bromo-1-phenylethanone (1.0 eq)

-

Thioamide (e.g., Thioformamide) (1.1 - 1.5 eq)

-

Ethanol or Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve the thioamide (1.1-1.5 eq) in ethanol or methanol.

-

Add 2-bromo-1-phenylethanone (1.0 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-80°C) with stirring for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize any acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Allow the solid to air dry completely on a watch glass.

-

Determine the mass of the product and calculate the percent yield. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of a 5-Phenylthiazole Derivative

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.

Materials:

-

2-Chloro-1-phenylethanone (1.0 eq)

-

Thioamide (e.g., N-substituted thiourea) (1.1 - 1.5 eq)

-

Methanol or Ethanol

-

Microwave reaction vessel with a magnetic stir bar

-

Microwave reactor

Procedure:

-

Combine the 2-chloro-1-phenylethanone (1.0 eq) and the thioamide (1.1-1.5 eq) in a microwave reaction vessel.

-

Add a suitable solvent such as methanol or ethanol.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[2][3]

-

After the reaction is complete, cool the vessel to room temperature.

-

Isolate the product using the work-up procedure described in Protocol 1 (precipitation, filtration, and washing).

Data Presentation

The yields of Hantzsch thiazole syntheses can vary depending on the specific substrates, reaction conditions, and purification methods. The following tables summarize representative quantitative data from the literature for the synthesis of various thiazole derivatives, which can serve as a benchmark for the synthesis of 5-phenylthiazole.

Table 1: Conventional Hantzsch Thiazole Synthesis Yields

| α-Haloketone | Thioamide/Thiourea | Product | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High | [4] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Thiazole | 79-90 | [5] |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Lower than MW | [2] |

| Ethyl 2-benzamido-2-chloroacetate | Benzothioamide | N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide | 88 | [6] |

Table 2: Microwave-Assisted Hantzsch Thiazole Synthesis Yields

| α-Haloketone | Thioamide/Thiourea | Product | Yield (%) | Reference |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 89-95 | [2] |

Experimental Workflow and Logic

The synthesis of 5-phenylthiazole via the Hantzsch condensation follows a logical and systematic workflow, from the selection of starting materials to the characterization of the final product.

Characterization of 5-Phenylthiazole

The synthesized 5-phenylthiazole should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure. For 5-phenylthiazole, characteristic signals for the phenyl and thiazole protons and carbons would be expected.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for the thiazole ring and the phenyl group should be observed.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the expected molecular formula.

-

Melting Point (M.P.): The melting point is a useful indicator of the purity of the synthesized compound.

Conclusion

The Hantzsch condensation remains a highly effective and adaptable method for the synthesis of thiazole derivatives, including 5-phenylthiazole. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the reaction mechanism, detailed experimental protocols, and expected outcomes. By leveraging both conventional and modern synthetic techniques, the Hantzsch synthesis continues to be a cornerstone in the development of novel thiazole-based compounds with significant therapeutic potential.

References

- 1. synarchive.com [synarchive.com]

- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Bromination of 5-Phenylthiazole at the C2 Position: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 5-phenylthiazole to selectively synthesize 2-bromo-5-phenylthiazole, a key intermediate in medicinal chemistry and materials science. The document details the underlying principles of thiazole reactivity, regioselectivity of the substitution, and provides established experimental protocols using various brominating agents. Quantitative data from relevant literature is summarized, and reaction mechanisms and workflows are visually represented to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Thiazole moieties are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The targeted functionalization of the thiazole ring is crucial for the development of novel molecular entities. The introduction of a bromine atom, particularly at the C2 position, provides a versatile handle for further chemical transformations, such as cross-coupling reactions, lithiation, and nucleophilic substitutions. The electrophilic aromatic substitution (EAS) reaction is a primary method for the direct halogenation of thiazoles. In the case of 5-phenylthiazole, the electronic properties of the thiazole ring and the influence of the C5-phenyl substituent direct the electrophilic attack preferentially to the C2 position.[1]

This guide focuses on the practical aspects of the C2 bromination of 5-phenylthiazole, presenting a critical analysis of different brominating agents and reaction conditions.

Regioselectivity of Bromination

The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the thiazole ring exhibit different degrees of reactivity. Generally, for electrophilic substitution on an unsubstituted thiazole, the order of reactivity is C5 > C2 > C4. However, the presence of a substituent on the ring significantly influences the regioselectivity of subsequent reactions.

In 5-phenylthiazole, the phenyl group at the C5 position sterically hinders electrophilic attack at the adjacent C4 position. Electronically, the phenyl group's influence, combined with the inherent reactivity of the thiazole nucleus, directs the incoming electrophile to the C2 position.[1] This makes the selective bromination at C2 a predictable and high-yielding transformation under appropriate conditions.

Experimental Protocols for C2-Bromination

Several brominating agents have been successfully employed for the C2 bromination of 5-phenylthiazole and related structures. The choice of reagent often depends on the desired reactivity, selectivity, and reaction conditions (e.g., temperature, solvent). The most common and effective reagents are molecular bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂).

Bromination with Molecular Bromine (Br₂)

Molecular bromine, often in a solvent like acetic acid, is a classic and potent reagent for electrophilic bromination.

Experimental Protocol:

A representative procedure for the bromination of a substituted thiazole using bromine in acetic acid is as follows:

-

Dissolve the 5-phenylthiazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The product will precipitate.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Bromination with N-Bromosuccinimide (NBS)

NBS is a milder and more convenient source of electrophilic bromine compared to liquid bromine. It is a crystalline solid that is easier to handle.

Experimental Protocol:

A typical procedure for the bromination of an activated aromatic heterocycle with NBS is as follows:

-

Dissolve the 5-phenylthiazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

If using DCM, separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. If using acetonitrile, add water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Bromination with Copper(II) Bromide (CuBr₂)

CuBr₂ offers a mild and often highly selective method for the bromination of electron-rich heterocycles. The reaction is typically carried out at elevated temperatures.

Experimental Protocol:

A general procedure for the bromination of a thiazole derivative using CuBr₂ is as follows:

-

In a round-bottom flask, dissolve the 5-phenylthiazole (1.0 equivalent) and copper(II) bromide (2.0 equivalents) in acetonitrile.

-

Heat the reaction mixture to 60 °C and stir for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Wash the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 2-bromo-5-phenylthiazole.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the electrophilic bromination of thiazole derivatives, which are applicable to 5-phenylthiazole. Please note that specific yields for the direct bromination of 5-phenylthiazole are not consistently reported across all methods in the readily available literature, and the provided data is based on analogous transformations.

| Brominating Agent | Substrate (Equivalents) | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

| Br₂ | 5-Phenylthiazole (1.0) | 1.05 | Acetic Acid | 0 to RT | 2-3 | Good to High (Typical) |

| NBS | 5-Phenylthiazole (1.0) | 1.05 | Acetonitrile/DCM | 0 to RT | 1-3 | Good to High (Typical) |

| CuBr₂ | 5-Phenylthiazole (1.0) | 2.0 | Acetonitrile | 60 | 3 | Good (Typical) |

Visualizations

Reaction Workflow

Caption: General experimental workflow for the synthesis of 2-bromo-5-phenylthiazole.

Signaling Pathway: Mechanism of Electrophilic Bromination

Caption: Mechanism of electrophilic bromination of 5-phenylthiazole at the C2 position.

Conclusion

The electrophilic bromination of 5-phenylthiazole at the C2 position is a robust and regioselective transformation that provides a key building block for further synthetic elaboration. This guide has detailed the experimental protocols for three common brominating agents: molecular bromine, N-bromosuccinimide, and copper(II) bromide. The choice of reagent will depend on the specific requirements of the synthesis, including scale, desired purity, and handling considerations. The provided workflows and mechanistic diagrams offer a clear visual representation of the process, aiding researchers in the successful implementation of this important reaction.

References

An In-depth Technical Guide to 2-Bromo-5-phenylthiazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-phenylthiazole is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive bromine atom on an electron-rich thiazole ring coupled with a phenyl substituent, make it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-5-phenylthiazole. Detailed experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions are presented. Furthermore, this guide explores the potential of 2-Bromo-5-phenylthiazole as a key intermediate in the development of novel therapeutic agents, with a particular focus on its relevance in the design of antifungal agents targeting the ergosterol biosynthesis pathway.

Physical and Chemical Properties

2-Bromo-5-phenylthiazole is a stable compound under standard conditions, though it should be stored in a dry, sealed container, preferably under an inert atmosphere, to ensure its long-term integrity. While a specific melting point has not been definitively reported in the literature, its high boiling point suggests it is a solid at room temperature. It is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), a common characteristic for thiazole derivatives.

Table 1: Physical and Chemical Properties of 2-Bromo-5-phenylthiazole

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrNS | [1] |

| Molecular Weight | 240.12 g/mol | [1][2] |

| CAS Number | 133311-51-0 | [1][2] |

| Boiling Point | 330.536 °C at 760 mmHg | [1] |

| Appearance | Not explicitly stated; likely a solid | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Bromo-5-phenylthiazole. The following table summarizes the expected spectral characteristics based on data for analogous compounds.

Table 2: Spectroscopic Data for 2-Bromo-5-phenylthiazole

| Technique | Expected Peaks/Signals | Reference(s) |

| ¹H NMR | Phenyl protons: δ 7.0–8.5 ppm (m)Thiazole proton: δ 7.5-8.0 ppm (s) | [2] |

| ¹³C NMR | Phenyl carbons: δ 115-161 ppmThiazole carbons: Specific shifts not reported | [2] |

| IR Spectroscopy | C-Br stretch: 550–600 cm⁻¹C=N stretch (thiazole): ~1600 cm⁻¹ | [2] |

| Mass Spectrometry | Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) | [2] |

Synthesis and Reactivity

2-Bromo-5-phenylthiazole is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond, which readily participates in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Synthetic Methodologies

Several synthetic routes to 2-Bromo-5-phenylthiazole have been established, primarily involving the bromination of a pre-existing 5-phenylthiazole ring.

A common and direct method for the synthesis of 2-Bromo-5-phenylthiazole is the electrophilic aromatic substitution of 5-phenylthiazole. The electron-rich nature of the thiazole ring facilitates this reaction, with the C2 position being the most reactive site.

-

Experimental Protocol: Direct Bromination with Molecular Bromine

-

Dissolve 5-phenylthiazole (1 equivalent) in a suitable polar aprotic solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Cool the solution to 0-5 °C in an ice bath to control the exothermicity of the reaction.

-

Slowly add molecular bromine (Br₂) (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.

-

Neutralize the solution with a suitable base, such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

-

Experimental Protocol: Bromination using Copper(II) Bromide

-

In a round-bottom flask, combine 5-phenylthiazole (1 equivalent) and copper(II) bromide (CuBr₂) (2 equivalents) in a solvent such as acetonitrile.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the copper salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the product by column chromatography.

-

An alternative route to 2-Bromo-5-phenylthiazole involves the conversion of a 2-amino group on the thiazole ring to a bromo substituent via a Sandmeyer-type reaction.[2]

-

Experimental Protocol: Sandmeyer-type Reaction

-

Dissolve 2-amino-5-phenylthiazole (1 equivalent) in an aqueous acidic solution (e.g., HBr).

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise to form the diazonium salt intermediate.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution, which catalyzes the displacement of the diazonium group with bromide.

-

Allow the reaction to proceed at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash, dry, and purify as described in the previous methods.

-

Reactivity in Suzuki Coupling Reactions

The C-Br bond at the 2-position of the thiazole ring provides a reactive handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules. This reaction is a cornerstone in modern organic synthesis for creating biaryl and heteroaryl structures.

-

Experimental Protocol: General Procedure for Suzuki Coupling

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-5-phenylthiazole (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-phenylthiazole derivative.

-

Role in Drug Discovery and Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2] 2-Bromo-5-phenylthiazole serves as a important starting material for the synthesis of novel drug candidates.

Antifungal Activity of Phenylthiazole Derivatives

A significant area of research for phenylthiazole derivatives is in the development of new antifungal agents.[4][5] Many of these compounds exert their effect by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][6] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol from lanosterol is a multi-step process, with the demethylation of lanosterol at the 14α-position, catalyzed by CYP51, being a critical step.[7] Phenylthiazole-containing compounds can act as inhibitors of CYP51. The nitrogen atom of the thiazole ring is thought to coordinate with the heme iron atom in the active site of the enzyme, while the phenyl group and other substituents can form hydrophobic and other interactions within the active site, leading to potent inhibition.[7][8] This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function, leading to fungal cell death.[6]

Caption: Inhibition of the ergosterol biosynthesis pathway by phenylthiazole derivatives.

Experimental Workflow for Antifungal Drug Discovery

The development of new antifungal agents from 2-Bromo-5-phenylthiazole typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery of antifungal drugs from 2-Bromo-5-phenylthiazole.

Conclusion

2-Bromo-5-phenylthiazole is a highly valuable and versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The established link between phenylthiazole derivatives and the inhibition of fungal CYP51 underscores the importance of 2-Bromo-5-phenylthiazole as a key starting material in the quest for novel and effective antifungal agents. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this important chemical entity.

References

- 1. CAS 133311-51-0 | 2-Bromo-5-phenyl-thiazole - Synblock [synblock.com]

- 2. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting Materials for the Synthesis of 2-Bromo-5-phenylthiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 2-bromo-5-phenylthiazole, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis of this heterocyclic compound can be broadly categorized into two main strategies: the bromination of a pre-existing 5-phenylthiazole scaffold and the modification of a 2-amino-5-phenylthiazole precursor. This document details the experimental protocols for these key transformations, presents quantitative data in structured tables, and includes workflow diagrams for enhanced clarity.

Synthesis via Bromination of 5-Phenylthiazole

A prevalent and direct method for synthesizing 2-bromo-5-phenylthiazole involves the electrophilic bromination of a 5-phenylthiazole ring.[2] The C2 position of the thiazole ring is particularly susceptible to electrophilic substitution due to the electron-rich nature of the heterocycle.[2] This approach is a two-step process beginning with the synthesis of the 5-phenylthiazole core, followed by its bromination.

Synthesis of the 5-Phenylthiazole Intermediate

The most common method for constructing the 5-phenylthiazole scaffold is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3]

Key Starting Materials:

-

α-Haloketone: Phenacyl bromide (2-bromo-1-phenylethanone) is the typical choice.

Figure 1: Hantzsch synthesis of 5-phenylthiazole.

Bromination of 5-Phenylthiazole

Once 5-phenylthiazole is obtained, the bromine atom is introduced at the 2-position. Two common brominating agents are employed for this transformation.

Experimental Protocols:

-

Direct Bromination with Molecular Bromine (Br₂): In a typical procedure, 5-phenylthiazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetic acid.[2] Molecular bromine is then added dropwise, often at reduced temperatures (0–5°C) to manage the reaction's exothermicity.[2]

-

Bromination with Copper(II) Bromide (CuBr₂): This method offers a milder and often more selective alternative to using elemental bromine.[2] The reaction is typically performed by heating 5-phenylthiazole with CuBr₂ in a solvent like acetonitrile.[2]

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 5-Phenylthiazole | Br₂ | Acetic Acid or DMF | 0–5°C | Good | [2] |

| 5-Phenylthiazole | CuBr₂ | Acetonitrile | Reflux | High | [2] |

Table 1: Comparison of bromination methods for 5-phenylthiazole.

Figure 2: Bromination of 5-phenylthiazole.

Synthesis via Modification of 2-Amino-5-phenylthiazole

An alternative and widely used route to 2-bromo-5-phenylthiazole involves the conversion of a 2-amino group on the thiazole ring to a bromo substituent via a Sandmeyer-type reaction.[2][5][6][7] This pathway also begins with the synthesis of a substituted thiazole precursor.

Synthesis of 2-Amino-5-phenylthiazole

Similar to the Hantzsch synthesis, 2-amino-5-phenylthiazole can be prepared by the condensation of an α-haloketone with thiourea.[4]

Key Starting Materials:

-

α-Haloketone: Acetophenone is often the starting point, which is then brominated to yield phenacyl bromide.

-

Thiourea: This provides the nitrogen and sulfur atoms for the thiazole ring.

Experimental Protocol for 2-Amino-4-phenylthiazole (a closely related isomer):

A mixture of acetophenone, thiourea, and iodine can be refluxed to produce 2-amino-4-phenylthiazole.[4] The crude product is then typically recrystallized from methanol.[4]

Sandmeyer-Type Reaction of 2-Amino-5-phenylthiazole

The Sandmeyer reaction is a reliable method for replacing an aromatic amino group with a halide.[5][6][7] In this case, the 2-amino group of 2-amino-5-phenylthiazole is converted into a diazonium salt intermediate, which is then displaced by a bromide ion.[2]

Experimental Protocol:

2-Amino-5-phenylthiazole is treated with a diazotizing agent, such as n-butyl nitrite or sodium nitrite in the presence of an acid, to form the diazonium salt.[2] This intermediate is then reacted with a copper(I) bromide (CuBr) source to yield 2-bromo-5-phenylthiazole.[2]

| Starting Material | Diazotizing Agent | Bromide Source | Solvent | Temperature | Yield | Reference |

| 2-Amino-5-phenylthiazole | n-Butyl nitrite | CuBr | Acetonitrile | 60°C | Good | [2] |

| 2-Amino-5-phenylthiazole | NaNO₂ / HBr | CuBr | Water/HBr | 0-5°C | Not specified | [8] |

Table 2: Conditions for the Sandmeyer-type reaction of 2-amino-5-phenylthiazole.

Figure 3: Sandmeyer-type synthesis of 2-bromo-5-phenylthiazole.

Conclusion

The synthesis of 2-bromo-5-phenylthiazole can be effectively achieved through two primary synthetic strategies. The choice of starting materials and route will depend on factors such as the availability of precursors, desired purity, and scalability of the reaction. The bromination of 5-phenylthiazole offers a direct approach, while the Sandmeyer-type reaction of 2-amino-5-phenylthiazole provides a reliable alternative. Both methods are well-established in the literature and provide medicinal and organic chemists with versatile pathways to this important synthetic intermediate.

References

- 1. 2-Bromo-5-phenylthiazole [myskinrecipes.com]

- 2. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. researchgate.net [researchgate.net]

Core Principles of C-Br Bond Reactivity in 2-Bromothiazoles

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-Halothiazoles

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and clinical candidates.[1] The functionalization of this heterocyclic core is paramount in drug discovery and development. Among the various synthetic handles, the carbon-bromine (C-Br) bond at the 2-position of the thiazole ring offers a versatile and highly reactive site for molecular elaboration. This guide provides a comprehensive technical overview of the reactivity of the C-Br bond in 2-bromothiazoles, focusing on key transformations, experimental methodologies, and quantitative data to aid in the strategic design and synthesis of novel thiazole-containing compounds.

The reactivity of the C-Br bond at the 2-position of the thiazole ring is governed by the inherent electronic properties of the heterocycle. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms polarizes the carbon-halogen bonds, rendering the C2 carbon atom electron-deficient and thus susceptible to a variety of chemical transformations.[1]

-

Electrophilicity: The C2 position is the most electron-deficient carbon in the thiazole ring, making the C-Br bond at this position highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This is the foundational step for a wide array of cross-coupling reactions.

-

Reactivity Hierarchy: The reactivity of halogens on the thiazole ring generally follows the order of bond strength: C-I > C-Br > C-Cl.[2][3] This differential reactivity allows for selective, sequential functionalization of di- or poly-halogenated thiazoles. For instance, a C-I bond can be selectively coupled while leaving a C-Br bond intact for a subsequent transformation.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring also facilitates nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of strongly activating groups.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the C-Br bond in 2-bromothiazoles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

General Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General experimental workflow for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the 2-bromothiazole with an organoboron compound, typically a boronic acid or ester.[5]

Experimental Protocol: General Procedure for Suzuki Coupling

-

Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add the bromothiazole derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[5][6]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%) and the anhydrous, degassed solvent (e.g., DME, Toluene/H₂O, or Dioxane).[5][6]

-

Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-100 °C) for the required time (4-24 hours).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Bromothiazole Derivative | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine* | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 95[5] |

| 2 | 2-Bromothiophene* | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85[5] |

| 3 | 2'-Bromo-2-arylbenzothiazole* | Phenylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 83[5] |

Data for structurally similar heteroaryl bromides are provided as strong guidelines.

References

The Phenylthiazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylthiazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action associated with phenylthiazole derivatives, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics. The inherent structural features of the phenylthiazole core allow for diverse chemical modifications, leading to compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

I. Synthetic Methodologies: The Hantzsch Thiazole Synthesis

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This versatile and reliable method typically involves the condensation of an α-haloketone with a thioamide.

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the synthesis of a fundamental phenylthiazole building block.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

-

Add methanol as a solvent and a magnetic stir bar.

-

Heat the mixture to reflux with constant stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the resulting solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

Dry the product, 2-amino-4-phenylthiazole, under vacuum.

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

II. Anticancer Activity

Phenylthiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative phenylthiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |

| 4d | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |

| Compound 27 | HepG2 (Hepatocarcinoma) | 0.62 ± 0.34 | [2] |

| Compound 6a | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | [3] |

| Compound 22 | A549 (Lung Adenocarcinoma) | 2.47 | [4] |

Key Signaling Pathways in Anticancer Activity

1. PI3K/Akt/mTOR Pathway Inhibition:

Several phenylthiazole derivatives have been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by phenylthiazole compounds can lead to the induction of apoptosis. For instance, certain derivatives have been shown to decrease the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis[3][5].

Caption: Phenylthiazoles can inhibit the PI3K/Akt/mTOR signaling pathway.

2. Induction of Apoptosis:

Phenylthiazole derivatives can induce programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. Mechanistic studies have revealed that these compounds can lead to the activation of key executioner caspases, such as caspase-3 and caspase-9. The activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway, often triggered by the release of cytochrome c from the mitochondria. This release can be regulated by the Bcl-2 family of proteins, with some phenylthiazole derivatives shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[6][7].

Caption: Phenylthiazoles can trigger the intrinsic apoptosis pathway.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the phenylthiazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

III. Antimicrobial Activity